molecular formula C7H3IN4 B2710845 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 1638764-68-7

3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No.: B2710845
CAS No.: 1638764-68-7
M. Wt: 270.033
InChI Key: FGLFOYGIWBCTKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (CAS 1638764-68-7) is a high-purity chemical intermediate designed for advanced organic synthesis and drug discovery projects. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold in medicinal chemistry known for its wide range of biological activities and close resemblance to purine bases . Its structure features two key reactive sites: an iodine atom at the 3-position and a carbonitrile group at the 5-position. The iodine atom serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to introduce diverse aromatic, heterocyclic, or other functional groups . This makes it a highly valuable precursor for creating a library of derivatives for biological screening. The electron-deficient nature of the pyrazolopyridine core further enhances its reactivity, facilitating nucleophilic substitution reactions . This compound is particularly useful for synthesizing novel molecules with potential applications as kinase inhibitors, anticancer agents, and treatments for cardiovascular diseases, following the trajectory of other successful pyrazolopyridine-based drugs like Riociguat and Vericiguat . It is supplied for research and development purposes only. This product is not for diagnostic or therapeutic use. Handle with appropriate personal protective equipment in a well-ventilated area.

Properties

IUPAC Name

3-iodo-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3IN4/c8-6-5-1-4(2-9)3-10-7(5)12-11-6/h1,3H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLFOYGIWBCTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)I)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile typically involves the formation of the pyrazolopyridine core followed by the introduction of the iodine and cyano groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 5-aminopyrazoles with aryl methyl ketones and malononitrile in the presence of iodine can lead to the formation of the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or receptors, thereby affecting cellular pathways and processes. For example, it has been studied as an inhibitor of tropomyosin receptor kinases, which are involved in cell proliferation and differentiation . The compound’s interaction with these molecular targets can lead to the modulation of downstream signaling pathways, ultimately affecting cell behavior and function .

Comparison with Similar Compounds

Core Modifications

  • 6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (1) : Chlorine at position 6 enables nucleophilic substitution reactions, yielding amine derivatives with COX-2 inhibitory activity (e.g., IC₅₀ = 0.11 μM for compound 4 ) .
  • WRH-2412 : A 4-hydroxyphenyl-substituted derivative with broad-spectrum antiproliferative activity, highlighting the role of aromatic substituents in anticancer efficacy .

Substituent Effects

  • Iodine vs. Chlorine/Bromine : The larger atomic radius and polarizability of iodine enhance hydrophobic interactions in biological targets compared to smaller halogens. However, brominated analogues (e.g., 6-bromo-3-iodo derivatives) are less explored .
  • Nitrile Group : The electron-withdrawing nitrile at position 5 stabilizes the aromatic system and influences dipole moments, as evidenced by vibrational spectra studies .

Functionalization Potential

The iodine atom in 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification into biaryl structures for enhanced pharmacological profiles.

Physicochemical Properties

Key Parameters (Table 1)

Compound Molecular Weight MLogP H-Bond Donors H-Bond Acceptors Polar Surface Area (Ų)
This compound 270.03 2.1 1 4 65.8
6-Thioxo-pyrazolo[3,4-b]pyridine-5-carbonitrile 216.23 1.8 2 5 85.3
WRH-2412 437.45 3.5 1 4 72.1

Notes:

  • The iodinated derivative exhibits moderate lipophilicity (MLogP = 2.1), favoring membrane permeability.
  • Reduced polar surface area (65.8 Ų) compared to thioxo analogues suggests improved bioavailability .

Anticancer Activity

  • 3-Iodo Derivative: Limited direct data, but structural analogues like WRH-2412 show potent activity against Hep2 cells (IC₅₀ < 10 μM) .
  • 6-Amino Derivatives: Exhibit moderate antiproliferative effects, with substituent size and polarity influencing target binding .

Antimicrobial and Anti-Inflammatory Effects

  • 6-Hexylamino Derivative (6): Displays broad-spectrum antifungal and antibacterial activity (MIC = 8–16 μg/mL) against Gram-negative pathogens .
  • COX-2 Inhibition : Amine-substituted derivatives (e.g., compound 4 ) show selectivity (SI = 33) due to optimized steric and electronic interactions .

Biological Activity

3-Iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound characterized by a unique fused structure of pyrazole and pyridine, featuring an iodine atom and a nitrile group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research and as a modulator of various biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H4_4N4_4I, with a molecular weight of 270.03 g/mol. The presence of the iodine atom enhances its reactivity, making it a versatile intermediate in organic synthesis. The carbonitrile group allows for nucleophilic addition reactions, while the iodine can participate in substitution reactions, contributing to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

  • Anticancer Properties : The compound has been studied for its potential as an anticancer agent. It interacts with specific molecular targets involved in cancer progression.
  • Antituberculotic Activity : Studies have demonstrated its effectiveness against Mycobacterium tuberculosis, positioning it as a promising candidate for tuberculosis treatment.
  • Enzyme Inhibition : It has been identified as a selective inhibitor for various kinases and enzymes involved in critical cellular pathways.

Anticancer Activity

In vitro studies have shown that derivatives of 3-iodo-1H-pyrazolo[3,4-b]pyridine can inhibit the proliferation of various human tumor cell lines. For instance, compounds derived from this scaffold demonstrated significant antiproliferative effects on HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma) cell lines.

CompoundCell LineIC50_{50} (µM)
This compoundHeLa0.36
This compoundHCT1161.8
This compoundA375Not specified

Antituberculotic Activity

A recent study evaluated the antituberculotic activity of several pyrazolo[3,4-b]pyridine derivatives against the H37Rv strain of Mycobacterium tuberculosis. The results indicated that compounds with specific substitutions exhibited promising activity.

CompoundSubstitutionsActivity
Compound AN(1)CH3_3, C(3)C6_6H5_5, C(4)pCH3_3C6_6H5_5, C(5)CO2_2EtActive
Compound BC(6)SMeActive

The mechanism by which 3-iodo-1H-pyrazolo[3,4-b]pyridine exerts its biological effects involves interaction with various biological macromolecules such as proteins and nucleic acids. Molecular docking studies have suggested that this compound can bind effectively to active sites of target proteins, inhibiting their function and thus affecting cellular pathways critical for tumor growth and survival.

Synthetic Routes

Several synthetic methods have been developed for the preparation of this compound. Common techniques include:

  • Trifluoroacetic Acid Catalysis : This method involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals.
  • Electrophilic Aromatic Substitution : Utilizing the electron-withdrawing nature of the carbonitrile group to facilitate substitution reactions.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, and how are yields optimized?

  • Methodology :

  • Catalyst-free grinding : A solvent-free, one-pot method using substituted benzaldehydes, 3-aminopyrazoles, and malononitrile via mechanochemical grinding achieves ~70% yield under ambient conditions. This avoids solvent waste and simplifies purification .
  • Substitution reactions : Reacting 6-chloro derivatives with alkyl/aryl amines (e.g., propylamine) at 323 K in dichloromethane yields iodinated analogs through nucleophilic substitution. Yields (~69%) depend on amine stoichiometry and reaction time .
  • Multicomponent reactions : Pyridine-based metal-organic frameworks (e.g., UiO-66-NH₂) catalyze cyclization of aldehydes, cyanoacetates, and hydrazines, enhancing regioselectivity via cooperative vinylous anomeric-based oxidation .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodology :

  • X-ray crystallography : Single-crystal analysis confirms planarity of the pyrazolo[3,4-b]pyridine core (r.m.s. deviation = 0.001 Å) and dihedral angles (e.g., 2.56° with phenyl substituents). Hydrogen bonding (N–H⋯O) and π-π stacking (3.57 Å) stabilize the lattice .
  • Spectroscopy : FT-IR and Raman identify functional groups (e.g., C≡N stretch at ~2220 cm⁻¹). NMR (¹H/¹³C) resolves aromatic protons and carbonitrile signals, validated against DFT-calculated spectra .

Q. What preliminary biological activities have been reported for this compound?

  • Methodology :

  • Kinase inhibition assays : Derivatives show IC₅₀ values against CDK5 (0.41 µM) and GSK-3 (1.5 µM) via hydrogen bonding with catalytic residues (e.g., Asp133, Val135 backbone). Docking studies guide structural optimization .
  • Antimicrobial screening : Agar diffusion assays (triplicate testing) reveal activity against Gram-positive bacteria (e.g., S. aureus), with MICs determined via broth microdilution .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the reaction mechanism for synthesizing this compound?

  • Methodology :

  • Transition state analysis : B3LYP/6-311G calculations identify a four-step pathway for three-component reactions, including keto-enol tautomerization and cyclization. Activation energies (ΔG‡) predict rate-limiting steps (e.g., 25.3 kcal/mol for cyclodehydration) .
  • Charge distribution mapping : Natural bond orbital (NBO) analysis reveals electron withdrawal by the cyano group, directing electrophilic substitution at the 3-position .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Assay standardization : Use uniform cell lines (e.g., MCF-7 for anticancer studies) and control compounds (e.g., doxorubicin) to minimize variability. Validate purity (>95% via HPLC) to exclude impurities as confounding factors .
  • Target engagement profiling : Surface plasmon resonance (SPR) confirms direct binding to kinases (e.g., CDK5), distinguishing true inhibition from off-target effects .

Q. How do intermolecular interactions influence the compound’s crystallographic packing and solubility?

  • Methodology :

  • Hirshfeld surface analysis : Quantifies contributions of hydrogen bonds (12% of surface area) and π-π interactions (8%) to lattice energy. Solubility is inversely correlated with stacking density .
  • Solvent parameter optimization : Hansen solubility parameters predict dimethyl sulfoxide (DSP = 12.3 MPa¹/²) as ideal for recrystallization due to polarity matching .

Q. What methods improve regioselectivity during iodination or functionalization of the pyrazolo[3,4-b]pyridine core?

  • Methodology :

  • Directing group strategy : Introducing electron-donating groups (e.g., –NH₂) at the 6-position directs iodination to the 3-position via resonance stabilization of intermediates .
  • Metal-mediated catalysis : Pd(OAc)₂ catalyzes C–H activation for selective iodination under mild conditions (e.g., 50°C, NMP solvent), achieving >90% selectivity .

Q. How are spectroscopic techniques combined to characterize degradation products under stress conditions?

  • Methodology :

  • LC-MS/MS profiling : Identifies hydrolyzed products (e.g., carboxylic acids) under acidic conditions. High-resolution MS confirms molecular formulae (e.g., [M+H]+ = 298.0524 for 5-carboxylic acid) .
  • Stability-indicating assays : Forced degradation (heat, light, pH) monitored via UV-Vis (λ = 270 nm) correlates with HPLC retention time shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.